1-methyl-1H-pyrazole-3-carboximidamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

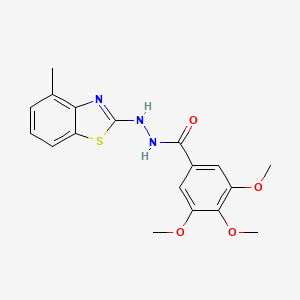

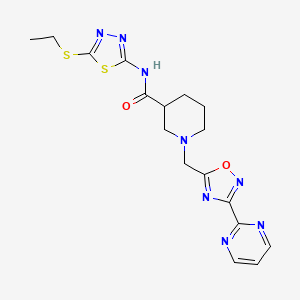

1-methyl-1H-pyrazole-3-carboximidamide hydrochloride is a heterocyclic compound with the CAS Number: 2089277-52-9 . It has a molecular weight of 160.61 and is widely used in drug synthesis studies .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C5H8N4.ClH/c1-9-3-2-4 (8-9)5 (6)7;/h2-3H,1H3, (H3,6,7);1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 160.61 and a molecular formula of C5H9ClN4 . The storage temperature is normal and it should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Pyrazole derivatives have been extensively studied for their synthesis and characterization. For instance, Titi et al. (2020) focused on the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, identifying their antitumor, antifungal, and antibacterial pharmacophore sites. Their research highlighted the potential of these compounds in developing new pharmacological agents. Another study by Shen et al. (2012) detailed the synthesis and crystal structure of pyrazole derivatives, demonstrating their stability and potential for further functionalization in medicinal chemistry (Titi et al., 2020) (Shen et al., 2012).

Corrosion Inhibition

Pyrazole derivatives have also been evaluated as corrosion inhibitors. Herrag et al. (2007) investigated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, revealing their high efficiency and suggesting their application in protecting industrial materials (Herrag et al., 2007).

Anticancer Activity

The antitumor properties of pyrazole derivatives have been a significant focus of research. Reddy et al. (2014) synthesized and evaluated 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones for their anticancer activity, showing good results against various human cancer cell lines and indicating a potential pathway for developing new anticancer drugs (Reddy et al., 2014).

Antifungal Activity

The antifungal activity of pyrazole derivatives has been explored, with Du et al. (2015) synthesizing a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, some of which displayed higher antifungal activity than existing treatments. This research supports the potential use of these compounds in agricultural applications to combat plant diseases (Du et al., 2015).

Antinociceptive Properties

Trevisan et al. (2013) discovered a novel, orally active antinociceptive pyrazole targeting kappa opioid receptors, presenting a new approach to pain management. This study underscores the versatility of pyrazole derivatives in developing new pharmacological treatments (Trevisan et al., 2013).

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that pyrazole derivatives are widely used in drug synthesis studies .

Cellular Effects

Pyrazole derivatives are known to have a significant impact on various types of cells and cellular processes .

Molecular Mechanism

Pyrazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-methylpyrazole-3-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-9-3-2-4(8-9)5(6)7;/h2-3H,1H3,(H3,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUDUXBSRRNXIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-((4-(2-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2577446.png)

![(E)-2-(4-tert-butylphenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B2577452.png)

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2577454.png)

![3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2577459.png)

![3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2577460.png)

![2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane](/img/structure/B2577463.png)

![2-[(2-chloroacetyl)amino]-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide](/img/structure/B2577465.png)

![2-(4-ethoxyphenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)acetamide](/img/structure/B2577467.png)